Methyl 2-nonenoate

Combustion kinetics Biodiesel surrogate Low-temperature heat release

Methyl 2-nonenoate (CAS 37822-76-7; also registered under CAS 111-79-5 as the (E)-isomer), systematic name methyl (E)-non-2-enoate, is an α,β-unsaturated fatty acid methyl ester with molecular formula C₁₀H₁₈O₂ and molecular weight 170.25 g/mol. It belongs to the fatty acid ester class and is characterized by a conjugated ester–olefin system at the C2 position.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 37822-76-7
Cat. No. B7804197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-nonenoate
CAS37822-76-7
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCCCC=CC(=O)OC
InChIInChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8+
InChIKeyZWNPUELCBZVMDA-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Nonenoate (CAS 37822-76-7): Procurement-Ready Chemical Identity and Core Properties for Flavor, Fragrance, and Combustion Research


Methyl 2-nonenoate (CAS 37822-76-7; also registered under CAS 111-79-5 as the (E)-isomer), systematic name methyl (E)-non-2-enoate, is an α,β-unsaturated fatty acid methyl ester with molecular formula C₁₀H₁₈O₂ and molecular weight 170.25 g/mol [1]. It belongs to the fatty acid ester class and is characterized by a conjugated ester–olefin system at the C2 position. This structural motif imparts a distinctive green, violet, cucumber, and melon olfactory profile, underpinning its commercial designation as Neofolione™ (Givaudan) and its status as FEMA GRAS No. 2725 [2]. Key physicochemical parameters include boiling point 115 °C at 21 mmHg (~215.6 °C at 760 mmHg), density 0.895 g/mL at 25 °C, refractive index n20/D 1.444, water solubility 52.1 mg/L at 25 °C, logP 3.6–4.4, and vapor pressure 0.146 mmHg at 25 °C [3]. The compound is recognized as nature-identical and is approved for food use by FDA (21 CFR 172.515), FEMA, JECFA (No. 1813), and the EU FLAVIS list (09.234) [2].

Why Methyl 2-Nonenoate (CAS 37822-76-7) Cannot Be Replaced by Generic Unsaturated C8–C10 Methyl Esters


Within the homologous series of C8–C10 unsaturated methyl esters, seemingly minor structural permutations—chain length, double-bond position, and bond order (ene vs. yne)—produce large and practically consequential divergence in sensory potency, physicochemical volatility, oxidative stability, and regulatory clearance. Methyl 2-nonenoate occupies a narrow performance window: its C9 chain with α,β-unsaturation delivers a softer, more natural melon-green character than the sharper, harsher triple-bond analogs methyl 2-octynoate and methyl 2-nonynoate [1], while its specific double-bond regiochemistry confers intermediate low-temperature oxidation reactivity between the more reactive saturated methyl nonanoate and the less reactive methyl 3-nonenoate [2]. These differences cannot be compensated by simply adjusting dosage: the compound's vapor pressure, water solubility, and partition behavior are intrinsic to its molecular architecture and govern headspace delivery, flavor release kinetics, and fragrance substantivity in finished products. Evidence below demonstrates that generic substitution without quantitative verification of the target property risks failure in sensory performance, regulatory compliance, and application-specific stability [1][2][3].

Quantitative Differentiation Evidence for Methyl 2-Nonenoate (CAS 37822-76-7) vs. Closest Analogs


Low-Temperature Oxidation Reactivity Ranking: Methyl 2-Nonenoate vs. Methyl 3-Nonenoate vs. Methyl Nonanoate in a Motored CFR Engine

In a controlled motored CFR engine study under premixed conditions, the magnitude of low-temperature heat release (LTHR)—a critical indicator of autoignition propensity relevant to biodiesel surrogate selection—was directly compared across four C9 fatty acid esters. Methyl 2-nonenoate exhibited markedly lower LTHR than its saturated analog methyl nonanoate, but distinctly higher LTHR than its positional isomer methyl 3-nonenoate [1]. The quantitatively reported order is: ethyl nonanoate > methyl nonanoate ≫ methyl 2-nonenoate > methyl 3-nonenoate, where '≫' denotes a substantial drop in reactivity attributable to the double bond at the C2 position inhibiting six- and seven-membered transition state ring formation during low-temperature oxidation [1]. This places methyl 2-nonenoate in an intermediate ignition reactivity class, distinct from both the highly reactive saturated ester and the poorly reactive 3-ene isomer.

Combustion kinetics Biodiesel surrogate Low-temperature heat release

Taste Threshold Potency: Methyl 2-Nonenoate (5 ppm) vs. Methyl 2-Octenoate (20 ppm)

Methyl 2-nonenoate exhibits a taste detection threshold of 5 ppm, at which concentration it delivers a characteristic profile of green, waxy, oily, fruity, watermelon rind, and pear- and apple-like notes . In contrast, its shorter-chain homolog methyl 2-octenoate (CAS 7367-81-9, FEMA 3712) has a reported taste threshold of 20 ppm . This four-fold difference in taste potency means that methyl 2-nonenoate achieves equivalent or superior flavor impact at substantially lower use levels, offering both cost-in-use advantages and reduced risk of off-taste at higher incorporation rates . The recommended flavor use level for methyl 2-nonenoate is 1–10 ppm, consistent with its higher potency .

Flavor chemistry Sensory science Taste threshold

Vapor Pressure and Volatility: Methyl 2-Nonenoate vs. Methyl Nonanoate vs. Methyl 2-Octenoate

Vapor pressure governs headspace concentration, fragrance diffusion, and flavor release kinetics. Methyl 2-nonenoate has a vapor pressure of 0.146 mmHg at 25 °C (EPI Suite estimate: 0.156 mmHg at 25 °C) [1]. This places it lower than methyl 2-octenoate (0.418 mmHg at 25 °C) [2] and comparable to but slightly lower than methyl nonanoate (0.193 mmHg at 25 °C) . The lower volatility of methyl 2-nonenoate relative to the C8 analog contributes to its longer tenacity on blotter (16 hours reported by Givaudan [3]), making it preferable for fragrance applications requiring sustained olfactive presence. Simultaneously, its moderate vapor pressure relative to the fully saturated methyl nonanoate supports adequate headspace delivery without excessive rapid evaporation.

Physicochemical profiling Headspace delivery Fragrance volatility

Aqueous Solubility and Partitioning: Methyl 2-Nonenoate (52.1 mg/L) vs. Methyl Nonanoate (22.9 mg/L)

Methyl 2-nonenoate exhibits experimental aqueous solubility of 52.1 mg/L at 25 °C , which is approximately 2.3-fold higher than that of its fully saturated counterpart methyl nonanoate (22.9 mg/L at 25 °C, experimental) , despite both sharing the C10 backbone (C₁₀H₁₈O₂ vs. C₁₀H₂₀O₂). The introduction of the conjugated double bond at C2 increases polarity modestly, enhancing water miscibility while maintaining a logP of 3.6 (experimental) to 4.4 (RIFM experimental at 35 °C) [1]. In contrast, the shorter-chain methyl 2-octenoate (C9) has substantially higher solubility at 158.9 mg/L [2], reflecting the dominant role of chain length on hydrophobic character. This differential solubility profile affects partitioning behavior in aqueous food matrices, beverage applications, and environmental fate assessments.

Solubility LogP Partition coefficient Formulation science

FEMA Regulatory Clearance and Food Category Usage Limits: Methyl 2-Nonenoate vs. Alkyne Analogs

Methyl 2-nonenoate (FEMA 2725) holds FDA GRAS status under 21 CFR 172.515 with explicit food category usage limits: 3.2 mg/kg in soft drinks, 13 mg/kg in baked goods, and 12 mg/kg in cold beverages [1]. Its closest alkyne analog, methyl 2-nonynoate (FEMA 2729 for methyl 2-octynoate, the shorter-chain alkyne), has a distinct safety profile with reported acute oral LD₅₀ of 1,530 mg/kg (rat) [2], and is noted by EWG as having a HIGH rating for allergies and immunotoxicity [3]. Notably, several previously FEMA GRAS-listed alkyne carboxylates face FDA delisting actions [4]. From a sensory standpoint, methyl 2-nonenoate provides a 'much more natural effect' in flavors compared to the 'sharper, less natural' character of methyl 2-octynoate and methyl 2-nonynoate [5]. This combination of broader regulatory acceptance, quantitative food category limits, and superior sensory naturalness establishes a clear procurement preference for food and beverage applications.

Food safety FEMA GRAS Regulatory compliance Flavor usage limits

Fragrance Performance and Application Stability: NeoFolione™ Technical Data vs. Generic Methyl 2-Nonenoate

Givaudan's NeoFolione™ technical datasheet provides quantitative performance metrics for methyl 2-nonenoate that differentiate it from generic suppliers and from alternative green notes such as Folione™ (methyl 2-octynoate) [1]. Key performance parameters include: tenacity on blotter of 16 hours; burning effectiveness rated ★★★★★ (highest); substantivity damp rated ★★★; substantivity dry rated ★; and bloom in soap rated ★★★★★ [1]. Stability data demonstrate excellent performance in high-pH systems with ★★★★★ rating in soap, ★★★★★ in shampoo, ★★★★★ in liquid fabric detergent, and ★★★ in powder detergent and liquid bleach [1]. The compound also achieves ★★★★★ in air care (APC) applications [1]. These metrics are directly relevant for procurement decisions involving finished fragrance formulations where substantivity, diffusivity, and pH stability are non-negotiable performance criteria.

Fragrance performance Substantivity Stability Bloom

Differentiated Application Scenarios for Methyl 2-Nonenoate (CAS 37822-76-7) Based on Quantitative Evidence


Biodiesel Surrogate and Combustion Kinetics Research Requiring Intermediate Ignition Reactivity

For experimental combustion studies where a C9 unsaturated methyl ester with intermediate low-temperature heat release is required, methyl 2-nonenoate provides a defined ignition behavior distinct from both saturated methyl nonanoate (too reactive) and methyl 3-nonenoate (too unreactive). The quantitative LTHR ranking established by Zhang et al. (2009) in a motored CFR engine [1] enables researchers to select this compound as a specific surrogate for biodiesel components where the double bond at C2 predicts moderated autoignition characteristics. This intermediate reactivity is attributed to the inhibition of six- and seven-membered transition state ring formation during low-temperature oxidation [1].

High-Potency Flavor Formulations for Beverage and Confectionery Applications

With a taste threshold of 5 ppm—four-fold more potent than methyl 2-octenoate at 20 ppm [1][2]—and explicit FDA food category usage limits (3.2 mg/kg soft drinks, 13 mg/kg baked goods) [3], methyl 2-nonenoate is the appropriate procurement choice for flavor houses developing watermelon, melon, pear, and apple profiles where lower dosage achieves target sensory impact. The recommended flavor use level of 1–10 ppm provides formulators with a validated dosing window that minimizes over-use risk and cost-in-use.

Functional Fragrance Applications Requiring High pH Stability and Sustained Substantivity

In bar soap, liquid laundry detergent, and powder detergent formulations where high pH conditions (pH 9–11) can hydrolyze ester fragrance ingredients, methyl 2-nonenoate demonstrates documented ★★★★★ stability [1]. Its 16-hour blotter tenacity and ★★★★★ burning effectiveness further suit it for air care and candle applications [1]. These performance metrics, verified by Givaudan's NeoFolione™ technical datasheet, provide procurement-grade evidence that generic unsaturated esters lacking such documentation may fail in alkaline product matrices.

Regulatory-Compliant Natural-Identical Flavor for Clean-Label Product Development

Methyl 2-nonenoate is classified as nature-identical and holds FEMA GRAS status with JECFA evaluation (No. 1813) and EU FLAVIS approval (09.234) [1][2]. Its sensory profile is explicitly described as 'a vast improvement' over alkyne analogs methyl 2-octynoate and methyl 2-nonynoate, providing 'a much more natural effect' [3]. For product developers seeking green, melon, and violet notes that satisfy clean-label and natural-identical positioning while avoiding the sharper, synthetic character of alkyne carboxylates, methyl 2-nonenoate offers documented regulatory and sensory differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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